molecular formula C14H13BrO B12086432 2-Bromo-6-cyclobutoxy-naphthalene

2-Bromo-6-cyclobutoxy-naphthalene

Cat. No.: B12086432
M. Wt: 277.16 g/mol
InChI Key: YKAHBJVDMUQQNA-UHFFFAOYSA-N
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Description

2-Bromo-6-cyclobutoxy-naphthalene is an organic compound with the molecular formula C14H13BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 2-position and a cyclobutoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable solvent, such as acetonitrile, under controlled temperature conditions to achieve selective bromination . The cyclobutoxy group can be introduced through a nucleophilic substitution reaction using cyclobutanol and a suitable base.

Industrial Production Methods

Industrial production of 2-Bromo-6-cyclobutoxy-naphthalene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-cyclobutoxy-naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthalene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-Bromo-6-cyclobutoxy-naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyclobutoxy-naphthalene involves its interaction with specific molecular targets. The bromine atom and the cyclobutoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-cyclobutoxy-naphthalene is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13BrO

Molecular Weight

277.16 g/mol

IUPAC Name

2-bromo-6-cyclobutyloxynaphthalene

InChI

InChI=1S/C14H13BrO/c15-12-6-4-11-9-14(7-5-10(11)8-12)16-13-2-1-3-13/h4-9,13H,1-3H2

InChI Key

YKAHBJVDMUQQNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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